

Application Note: Mass Spectrometry Fragmentation Patterns of Emeheterone

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Compound of Interest

Compound Name: *Emeheterone*

CAS No.: 117333-12-7

Cat. No.: B1643587

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Introduction & Compound Identity[1]

Emeheterone is a bioactive secondary metabolite originally isolated from *Emericella heterothallica* (now classified within *Aspergillus* section *Usti*) and *Epicoccum nigrum*.^[1] While initially mischaracterized, its structure was definitively revised to 3,6-dibenzyl-2-hydroxy-5-methoxypyrazine 4-oxide.^[2]

The compound represents a unique class of pyrazine N-oxides, a chemical moiety that imparts distinct ionization and fragmentation behaviors in mass spectrometry. Its structural core consists of a fully substituted pyrazine ring featuring two benzyl groups, a hydroxyl group, a methoxy group, and a labile N-oxide oxygen.

Physicochemical Profile[2][4][5][6][7][8][9][10][11]

- IUPAC Name: 3,6-dibenzyl-2-hydroxy-5-methoxypyrazine 4-oxide^[2]
- Molecular Formula: C₁₉H₁₈N₂O₃
- Monoisotopic Mass: 322.1317 Da

- $[M+H]^+$ Precursor:m/z 323.1390
- Key Structural Motifs: Pyrazine N-oxide core, Benzyl side chains (x2), Vinylogous hydroxamic acid functionality.

Experimental Protocol: LC-MS/MS Characterization

This protocol outlines the optimal conditions for detecting and characterizing **Emeheterone** in complex fungal extracts.

Sample Preparation[2]

- Extraction: Cultivate *Aspergillus* sp.[1] (e.g., *A. heterothallicus*) on rice or malt extract agar. Extract biomass with Ethyl Acetate (EtOAc) containing 1% Formic Acid to stabilize the acidic hydroxyl group.
- Clarification: Centrifuge at 10,000 x g for 10 mins. Evaporate supernatant to dryness under N₂.
- Reconstitution: Dissolve residue in MeOH:H₂O (1:1) to a final concentration of 10 µg/mL. Filter through a 0.22 µm PTFE membrane.

LC-MS Conditions

- Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source for $[M+H]^+$).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 12 minutes.
- Ionization: Electrospray Ionization (ESI) in Positive Mode.
 - Note: ESI(+) is preferred due to the basic nitrogen atoms in the pyrazine ring, facilitating protonation.
- Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both labile N-oxide loss and backbone cleavage.

Mass Spectrometry Fragmentation Analysis

The fragmentation of **Emeheterone** is governed by three dominant mechanistic drivers: N-oxide lability, Benzyl cation stability, and Pyrazine ring stability.

Primary Fragmentation Pathways

Pathway A: Deoxygenation (The N-Oxide Signature)

The most diagnostic feature of aromatic N-oxides is the facile loss of oxygen.

- Mechanism: Homolytic cleavage of the N–O bond or loss of hydroxyl radical/water depending on protonation site.
- Observation:
 - $[M+H - O]^+$:m/z 307.14 (Loss of 16 Da). This forms the protonated pyrazine species.
 - $[M+H - OH]^+$:m/z 306.13 (Loss of 17 Da). Often observed if the proton sits on the N-oxide oxygen.

Pathway B: Tropylium Ion Formation (The Benzyl Signature)

Emeheterone contains two benzyl groups. Upon collision-induced dissociation (CID), these groups readily cleave to form the highly stable tropylium cation.

- Mechanism: Inductive cleavage of the C–C bond connecting the benzyl group to the pyrazine ring.
- Observation:
 - $[C_7H_7]^+$:m/z 91.05. This is typically the Base Peak (100% abundance) at higher collision energies due to the exceptional stability of the aromatic tropylium system.

Pathway C: Side Chain Losses

- Loss of Methoxy: The methoxy group at C-5 can be lost as a radical ($\bullet CH_3$) or methanol (CH_3OH) if adjacent protons are available for rearrangement.
 - m/z 323 → m/z 291 (Loss of CH_3OH) is a possible minor pathway.

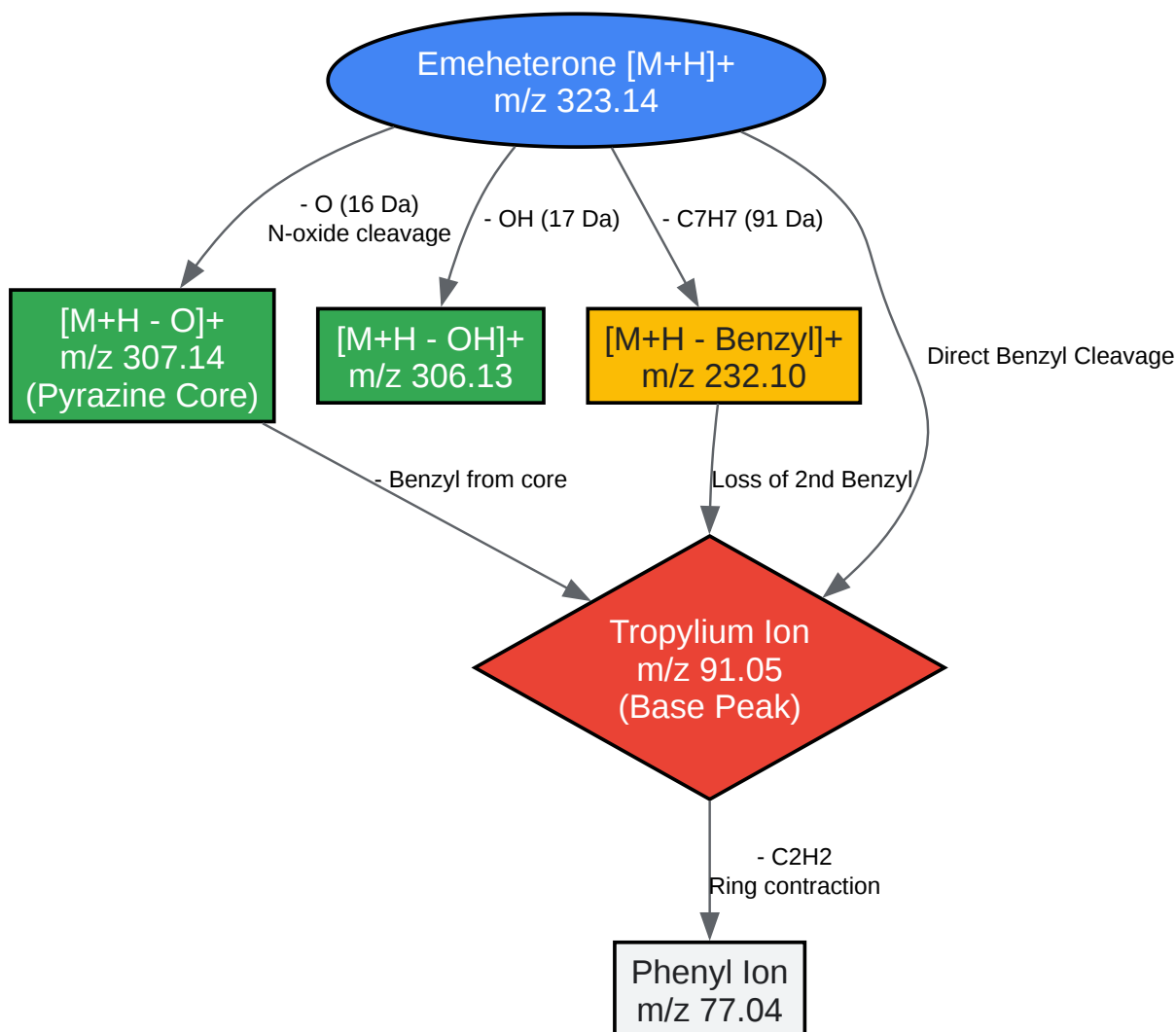
- Loss of H₂O: Common in hydroxy-substituted heterocycles.
 - m/z 323 → m/z 305.

Summary of Diagnostic Ions

Ion Type	Theoretical m/z	Formula	Description
Precursor	323.1390	[C ₁₉ H ₁₉ N ₂ O ₃] ⁺	Protonated Molecule ([M+H] ⁺)
Fragment 1	307.1441	[C ₁₉ H ₁₉ N ₂ O ₂] ⁺	[M+H - O] ⁺ : Deoxygenated pyrazine core. Diagnostic for N-oxides.
Fragment 2	306.1363	[C ₁₉ H ₁₈ N ₂ O ₂] ^{•+}	[M+H - OH] ⁺ : Radical cation formed by OH loss.
Fragment 3	232.0972	[C ₁₂ H ₁₂ N ₂ O ₃] ⁺	[M+H - C ₇ H ₇] ⁺ : Loss of one benzyl group from precursor.
Fragment 4	91.0542	[C ₇ H ₇] ⁺	Tropylium Ion: Characteristic of benzyl substituents. Likely Base Peak.[3] [4][5]
Fragment 5	77.0386	[C ₆ H ₅] ⁺	Phenyl Cation: Secondary fragment from benzyl group degradation.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the hierarchical fragmentation tree of **Emeheterone**, highlighting the competition between N-oxide loss and benzyl cleavage.



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Caption: Fragmentation tree of **Emeheterone** showing primary N-oxide loss and dominant benzyl cleavage pathways.

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